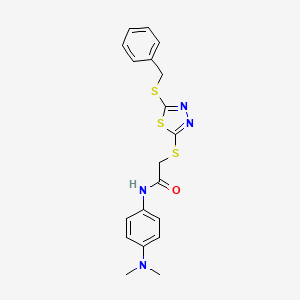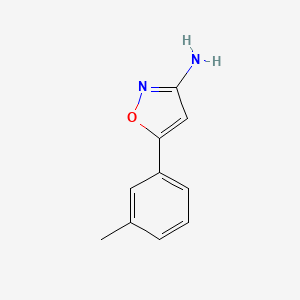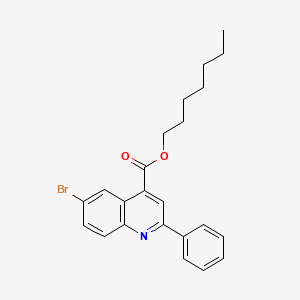
2-Furancarboxaldehyde, 5,5'-(1-methylethylidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis- is an organic compound with the molecular formula C13H12O4. It is characterized by the presence of two furan rings connected by a methylethylidene bridge. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis- can be synthesized through the etherification of 5-hydroxymethyl-2-furfural using solid acid catalysts. The reaction involves the use of dimethyl carbonate as a green solvent and ferric sulfate as the optimal catalyst. The reaction conditions are optimized to achieve high yields, with the process being scalable from milligram to gram levels .
Industrial Production Methods
In industrial settings, the production of 2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis- involves the selective oxidation of 5-hydroxymethyl-2-furfural using vanadium-based phosphate catalysts. This method ensures high selectivity and efficiency, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-furandicarboxaldehyde.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: 2,5-Furandicarboxaldehyde
Reduction: Corresponding alcohols
Substitution: Halogenated furans
Applications De Recherche Scientifique
2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis- involves its interaction with various molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. Additionally, the furan rings can participate in π-π interactions with aromatic residues in biological molecules, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxymethyl-2-furfural: A precursor in the synthesis of 2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis-.
2,5-Furandicarboxaldehyde: An oxidation product of 5-hydroxymethyl-2-furfural.
5,5’-[Oxybis(methylene)]bis-2-furfural: A structurally similar compound with different functional groups.
Uniqueness
2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis- is unique due to its methylethylidene bridge connecting two furan rings, which imparts distinct chemical and physical properties. This structural feature differentiates it from other furan derivatives and contributes to its versatility in various applications .
Propriétés
Numéro CAS |
145659-75-2 |
|---|---|
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
5-[2-(5-formylfuran-2-yl)propan-2-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C13H12O4/c1-13(2,11-5-3-9(7-14)16-11)12-6-4-10(8-15)17-12/h3-8H,1-2H3 |
Clé InChI |
WAGODXSZJGIWEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(O1)C=O)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine](/img/structure/B12046872.png)


![dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate](/img/structure/B12046895.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12046900.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046922.png)






![Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046962.png)
